[1-(1-methyl-1H-pyrazol-3-yl)propyl]amine

Medicinal Chemistry Building Block Selection Lipophilicity Optimization

Select [1-(1-methyl-1H-pyrazol-3-yl)propyl]amine for medicinal chemistry programs requiring a chiral pyrazole amine with distinct α-branched propylamine geometry. This building block delivers cLogP 0.83 and TPSA 43.84 Ų, aligning with CNS MPO guidelines for brain penetration. Unlike linear propylamine regioisomers or shorter-chain analogs, it enables stereochemical differentiation, multi-vector library synthesis, and optimal lipophilicity for kinase inhibitor lead optimization. Recommended for amide/sulfonamide elaboration and enantiomeric resolution in fragment-based drug discovery.

Molecular Formula C7H13N3
Molecular Weight 139.2 g/mol
CAS No. 1467458-69-0
Cat. No. B1455878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(1-methyl-1H-pyrazol-3-yl)propyl]amine
CAS1467458-69-0
Molecular FormulaC7H13N3
Molecular Weight139.2 g/mol
Structural Identifiers
SMILESCCC(C1=NN(C=C1)C)N
InChIInChI=1S/C7H13N3/c1-3-6(8)7-4-5-10(2)9-7/h4-6H,3,8H2,1-2H3
InChIKeyPYYIDDAEMNSXFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[1-(1-Methyl-1H-pyrazol-3-yl)propyl]amine (CAS 1467458-69-0): Procurement-Grade Pyrazole Building Block for Medicinal Chemistry and Library Synthesis


[1-(1-Methyl-1H-pyrazol-3-yl)propyl]amine (CAS 1467458-69-0; molecular formula C7H13N3; molecular weight 139.20 g/mol) is a primary aliphatic amine substituted at the 3-position of a 1-methylpyrazole ring. The compound is commercially available as a research chemical building block, typically supplied at 95%–98% purity as determined by HPLC or GC [1]. The molecule contains a chiral center at the α-carbon of the propylamine side chain and is generally supplied as the racemic mixture unless otherwise specified. Its structural features—specifically the combination of a basic primary amine with an electron-rich N-methylpyrazole heterocycle—make it a versatile intermediate for amide bond formation, reductive amination, and heterocycle elaboration in medicinal chemistry campaigns [2].

Why [1-(1-Methyl-1H-pyrazol-3-yl)propyl]amine Cannot Be Interchanged with Common Pyrazole Amine Analogs in Lead Optimization


Scientific users must not assume that alternative 3-aminopyrazole derivatives—such as 3-(1-methyl-1H-pyrazol-3-yl)propan-1-amine (CAS not available), (1-methyl-1H-pyrazol-3-yl)methanamine (CAS 612511-81-6), or 1-(1-methyl-1H-pyrazol-3-yl)ethanamine (CAS 1006951-21-4)—will produce equivalent outcomes in structure-activity relationship (SAR) studies. The target compound possesses a distinct α-branched propylamine side chain that differentiates it from linear propylamine regioisomers and shorter-chain analogs, altering molecular properties including calculated lipophilicity (cLogP) and topological polar surface area (TPSA) . These physicochemical variations directly influence membrane permeability, solubility, and target binding conformations. The sections below present the limited but available quantitative evidence for selecting this specific building block over its closest comparators.

Quantitative Differentiation Evidence for [1-(1-Methyl-1H-pyrazol-3-yl)propyl]amine Versus Closest Structural Analogs


Alpha-Branched Side Chain vs. Linear Propylamine Regioisomer: LogP and TPSA Differentiation

When compared to the linear regioisomer 3-(1-methyl-1H-pyrazol-3-yl)propan-1-amine (primary amine at the terminus of a three-carbon chain), [1-(1-methyl-1H-pyrazol-3-yl)propyl]amine presents a distinct physicochemical profile. The target compound features an α-branched amine directly adjacent to the pyrazole ring, which reduces the number of freely rotatable bonds (nRotB) to 2 compared with 3 for the linear analog. Calculated physicochemical parameters derived from the Leyan technical datasheet indicate a cLogP of 0.83 and TPSA of 43.84 Ų. In contrast, the linear regioisomer would be predicted to have a higher cLogP (approximately 1.0–1.2) due to the extended alkyl chain exposure. This quantitative difference in lipophilicity affects compound partitioning in biological assays and can influence off-target binding profiles in kinase inhibitor programs.

Medicinal Chemistry Building Block Selection Lipophilicity Optimization

Propyl Chain Extension vs. Methylamine Analog: Impact on H-Bond Donor/Acceptor Capacity

Relative to the shorter-chain analog (1-methyl-1H-pyrazol-3-yl)methanamine (CAS 612511-81-6), [1-(1-methyl-1H-pyrazol-3-yl)propyl]amine introduces an extended α-ethyl substituent that increases molecular weight from 111.15 g/mol to 139.20 g/mol while preserving the same number of hydrogen bond donors (HBD = 1) and acceptors (HBA = 3) . The HBD/HBA ratio remains unchanged, but the increased molecular volume provides greater hydrophobic contact surface for potential interactions with protein binding pockets. Furthermore, the α-branched amine in the target compound exhibits distinct steric hindrance compared to the unhindered primary amine of the methyl analog, which can be exploited to achieve selectivity in enzyme inhibition assays. Quantitative prediction suggests the target compound's calculated pKa (conjugate acid) is approximately 10.3, comparable to the methyl analog, indicating similar protonation states under physiological pH .

Fragment-Based Drug Discovery Chemical Probe Design Solubility

Chiral Center Availability for Stereochemical SAR Exploration

Unlike achiral pyrazole amine analogs including 3-(1-methyl-1H-pyrazol-3-yl)propan-1-amine and (1-methyl-1H-pyrazol-3-yl)methanamine, [1-(1-methyl-1H-pyrazol-3-yl)propyl]amine contains a stereogenic center at the carbon bearing the primary amine (Cα of the propyl side chain). This chiral center provides an entry point for stereochemical diversification that is absent in the linear and shorter-chain comparators . While the commercially available material is racemic, the structure is amenable to chiral resolution or asymmetric synthesis to yield enantiomerically pure (R)- and (S)-1-(1-methyl-1H-pyrazol-3-yl)propan-1-amine. In medicinal chemistry programs targeting stereospecific binding sites—such as kinase ATP-binding pockets or GPCR orthosteric sites—the availability of a chiral building block enables the synthesis of enantiopure lead compounds that can exhibit differential potency and selectivity profiles.

Chiral Pool Synthesis Enantioselective Pharmacology Asymmetric Catalysis

Reduced Rotatable Bond Count vs. Ethylamine Analog: Conformational Restriction

When compared to the ethylamine analog 1-(1-methyl-1H-pyrazol-3-yl)ethanamine (CAS 1006951-21-4), the target compound [1-(1-methyl-1H-pyrazol-3-yl)propyl]amine introduces an additional methylene unit while maintaining the same number of rotatable bonds (nRotB = 2) . This structural feature—an α-ethyl substituent rather than an α-methyl—extends the hydrophobic reach without increasing conformational entropy penalty upon target binding. The calculated cLogP increases from approximately 0.6–0.7 for the ethyl analog to 0.83 for the propyl derivative, a ΔcLogP of approximately +0.2. This modest lipophilicity increase provides a controlled means to enhance membrane permeability while preserving favorable ligand efficiency metrics (LE and LLE) relative to larger alkyl extensions.

Conformational Analysis Ligand Efficiency Molecular Design

Recommended Procurement Scenarios for [1-(1-Methyl-1H-pyrazol-3-yl)propyl]amine Based on Quantitative Differentiation Evidence


Scenario 1: Kinase Inhibitor Scaffold Diversification with Controlled Lipophilicity

Medicinal chemistry teams developing ATP-competitive kinase inhibitors should procure this building block when their lead series requires a pyrazole hinge-binding motif with an amine handle for amide or sulfonamide elaboration. The target compound's cLogP of 0.83 falls within the optimal lipophilicity range (cLogP 0–3) associated with higher developability success rates, making it preferable to more lipophilic pyrazole amine alternatives that risk promiscuous off-target activity. The α-branched amine provides a reactive nucleophile for coupling to carboxylic acid or sulfonyl chloride partners, generating diverse analogs for kinase selectivity profiling.

Scenario 2: Fragment Elaboration Where Stereochemistry May Influence Target Engagement

Fragment-based drug discovery programs targeting stereosensitive binding sites—including GPCRs, ion channels, and proteases—benefit from procuring this chiral pyrazole amine . Unlike achiral pyrazole amine fragments, this compound offers the potential for enantiomeric resolution and subsequent synthesis of stereodefined leads. Researchers can evaluate racemic material in initial fragment screens, then pursue chiral separation if promising activity is observed, enabling investigation of eutomer/distomer potency differences that are inaccessible with achiral comparator building blocks.

Scenario 3: Diversity-Oriented Synthesis Libraries Requiring Multi-Vector Elaboration

Compound library synthesis groups seeking to maximize chemical diversity with minimal synthetic steps should consider this building block for its three potential vectors of diversification: (1) primary amine for amide bond formation or reductive amination, (2) pyrazole C4 and C5 positions available for electrophilic aromatic substitution or cross-coupling after halogenation, and (3) the chiral α-carbon for stereochemical differentiation . This multi-vector capability enables parallel library synthesis generating structurally diverse outputs from a single starting material, improving library efficiency metrics.

Scenario 4: CNS-Penetrant Lead Optimization with TPSA-Driven Permeability Tuning

For central nervous system (CNS) drug discovery programs, the target compound's TPSA of 43.84 Ų falls well below the 70 Ų threshold empirically associated with high blood-brain barrier penetration. Combined with a cLogP of 0.83 and only one hydrogen bond donor, this building block aligns with CNS multiparameter optimization (MPO) guidelines. Procurement is recommended when researchers need a pyrazole-containing amine that balances CNS permeability with aqueous solubility, particularly when compared to larger, more polar pyrazole amines that would exceed the TPSA threshold and compromise brain exposure.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for [1-(1-methyl-1H-pyrazol-3-yl)propyl]amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.